molecular formula C9H12ClNO4S2 B2551581 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 1016532-76-5

4-(Propylsulfamoyl)benzene-1-sulfonyl chloride

Cat. No.: B2551581
CAS No.: 1016532-76-5
M. Wt: 297.77
InChI Key: OCJMNPQFOAGECF-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . Similar precautions should be taken when handling “4-(Propylsulfamoyl)benzene-1-sulfonyl chloride”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action of 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is utilized in various synthetic processes to modify molecular structures and introduce functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propylsulfamoyl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and the presence of both sulfonyl chloride and propylsulfamoyl groups. This combination allows for versatile applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-(propylsulfamoyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJMNPQFOAGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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